(Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes an ethoxy group, a nitrobenzylidene moiety, and a benzofuran core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxybenzofuran-3(2H)-one with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Reduction: 6-ethoxy-2-(3-aminobenzylidene)benzofuran-3(2H)-one.
Oxidation: 6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one oxides.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The benzofuran core may also contribute to the compound’s ability to interact with biological targets, potentially affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-5-Chloro-7-nitro-2-(3-nitrobenzylidene)-1-benzofuran-3(2H)-one.
- (2Z)-5-Chloro-7-nitro-2-(3-nitrobenzylidene)-1-benzofuran-3(2H)-one.
Uniqueness
(Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the nitrobenzylidene moiety differentiates it from other benzofuran derivatives, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-2-22-13-6-7-14-15(10-13)23-16(17(14)19)9-11-4-3-5-12(8-11)18(20)21/h3-10H,2H2,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUMNPXTVCAHJZ-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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